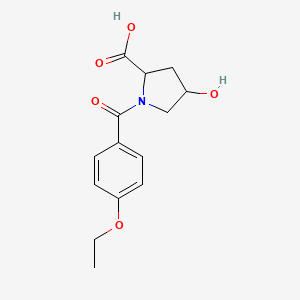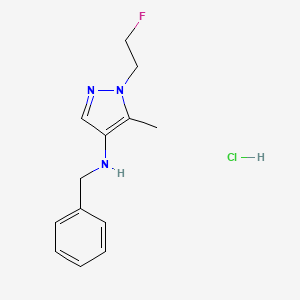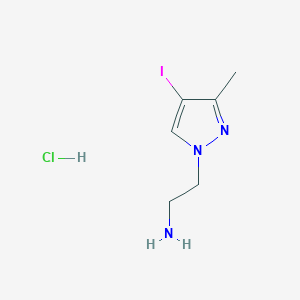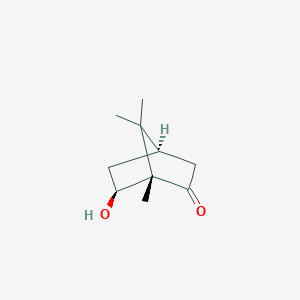![molecular formula C14H20BrN3OS B12220510 5-Bromo-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12220510.png)
5-Bromo-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine typically involves the reaction of 5-bromopyrimidine with a piperidine derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-Bromo-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyrimidine derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- 2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl)
Uniqueness
5-Bromo-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine is unique due to the presence of the thian-4-yl group, which can impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H20BrN3OS |
|---|---|
Molecular Weight |
358.30 g/mol |
IUPAC Name |
5-bromo-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C14H20BrN3OS/c15-11-9-16-14(17-10-11)19-13-1-5-18(6-2-13)12-3-7-20-8-4-12/h9-10,12-13H,1-8H2 |
InChI Key |
QILJGEHKOPZXRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)C3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine](/img/structure/B12220432.png)
![4-[(Diethylamino)sulfonyl]phenyl morpholin-4-yl ketone](/img/structure/B12220445.png)


![3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12220483.png)

![2,2-diphenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12220495.png)
![[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine](/img/structure/B12220500.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate](/img/structure/B12220502.png)
![(2Z)-2-(3-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12220503.png)
![2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12220508.png)
![5-benzoyl-9-(4-methoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12220509.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B12220519.png)

